molecular formula C29H30N2O3S2 B2920244 ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681276-17-5

ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2920244
CAS No.: 681276-17-5
M. Wt: 518.69
InChI Key: ZCAJRHSGHAOGOB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group and an acetamido side chain linked to a 1-(3-methylbenzyl)-1H-indole moiety via a thioether bridge. Its synthesis typically involves multi-step reactions, such as cyanoacetylation or Petasis-type multicomponent reactions, as observed in structurally analogous compounds .

Properties

IUPAC Name

ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S2/c1-3-34-29(33)27-22-12-5-7-14-24(22)36-28(27)30-26(32)18-35-25-17-31(23-13-6-4-11-21(23)25)16-20-10-8-9-19(2)15-20/h4,6,8-11,13,15,17H,3,5,7,12,14,16,18H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAJRHSGHAOGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 852368-13-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing upon various scientific studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N2O3S2C_{29}H_{30}N_{2}O_{3}S_{2}, with a molecular weight of approximately 498.70 g/mol. The structure features an indole moiety linked to a tetrahydrobenzo[b]thiophene core through a thioether linkage, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis.
  • Thioether Formation : Reacting the indole derivative with a thiol compound.
  • Acetamide Formation : Coupling with acetic acid derivatives to form the final product.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds within the same structural class. For instance, a series of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives exhibited significant antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Anticancer Activity

Research has shown that compounds with similar indole and thiophene structures often exhibit anticancer properties. For example, derivatives containing indole rings have been reported to inhibit cancer cell proliferation in various models . The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds with similar structural features. For instance, certain indole derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), enhancing cholinergic neurotransmission . This suggests that this compound may also possess neuroprotective properties worth exploring.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialEthyl 2-(substituted benzylthio) derivativesSignificant activity against E. coli, S. aureus
AnticancerIndole derivativesInhibition of cancer cell proliferation
NeuroprotectiveAChE inhibitorsEnhanced cholinergic transmission

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity, whereas electron-donating groups (e.g., 4-hydroxyphenyl in ) may influence solubility and redox activity.

Comparison of Reaction Conditions :

Compound Reaction Time Solvent Yield (%) Key Reagents
Target Compound* Not reported Likely DMSO/HFIP 1-(3-Methylbenzyl)-1H-indole-3-thiol
6o 12 h HFIP 22 4-Hydroxyphenylboronic acid
IIIe 8 h Ethanol 65 4-Benzylpiperidine
3a-3k 5–6 h Toluene 72–94 Substituted benzaldehydes

Structure-Activity Relationship (SAR) Insights :

  • Bulkier substituents (e.g., benzylpiperidine in IIIe ) reduce enzymatic activity but improve target selectivity.

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